Product packaging for 5-(Tert-butyl)pyrazine-2-carbaldehyde(Cat. No.:)

5-(Tert-butyl)pyrazine-2-carbaldehyde

Cat. No.: B13050616
M. Wt: 164.20 g/mol
InChI Key: UFJHASMHYTZQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butyl)pyrazine-2-carbaldehyde is a valuable chemical intermediate in organic synthesis and drug discovery research. The compound features a pyrazine ring, a heterocycle known for its presence in various bioactive molecules, and a reactive aldehyde group that serves as a versatile handle for further chemical modification. Its core structure is closely related to 5-(tert-butyl)pyrazine-2-carboxylic acid, a well-established precursor in medicinal chemistry for the synthesis of novel compounds with potential antimycobacterial and antifungal activities . Researchers utilize such pyrazine-based aldehydes as key building blocks for constructing more complex molecular architectures. The tert-butyl group can enhance the lipophilicity of the molecule, which is a critical parameter in optimizing the pharmacokinetic properties of drug candidates . The primary application of this aldehyde is in the development of novel amides and heterocyclic compounds for biological screening, particularly in the search for new therapeutic agents . This product is intended for use in a laboratory setting by qualified professionals. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B13050616 5-(Tert-butyl)pyrazine-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-tert-butylpyrazine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8-5-10-7(6-12)4-11-8/h4-6H,1-3H3

InChI Key

UFJHASMHYTZQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C=O

Origin of Product

United States

Reactivity and Derivatization Pathways of 5 Tert Butyl Pyrazine 2 Carbaldehyde

Chemical Transformations at the Aldehyde Functionality

The aldehyde group of 5-(tert-butyl)pyrazine-2-carbaldehyde is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is the foundation for many of its derivatization pathways.

Nucleophilic Addition Reactions (e.g., Formation of Hydrazones, Oximes, Semicarbazones)

Nucleophilic addition reactions are a cornerstone of aldehyde chemistry. In the case of this compound, these reactions lead to the formation of various derivatives with applications in medicinal and materials chemistry.

Hydrazones: The reaction of this compound with hydrazine (B178648) or its derivatives yields hydrazones. These compounds are characterized by the C=N-N linkage and are of interest for their potential biological activities. For instance, pyrazine (B50134) carbohydrazide-based hydrazones have been synthesized and evaluated for their urease inhibition, antioxidant, and antimicrobial properties. researchgate.net The general synthesis involves the condensation of a carbohydrazide (B1668358) with a carbonyl compound. researchgate.net

Oximes: Oximes are formed through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). xisdxjxsu.asia This reaction is versatile and can be catalyzed by various substances, including amino acids, making it a "green" synthetic method. xisdxjxsu.asia The resulting oximes, such as those derived from furan-2-carbaldehydes, have been investigated for their potential as CNS-active and cholinesterase-targeted therapeutics. nih.gov The formation of oximes from aldehydes like this compound involves the reaction with hydroxylamine hydrochloride, often in a solvent mixture like ethanol (B145695) and water. nih.gov Oximes themselves are valuable scaffolds in chemistry due to their diverse reactivity. nsf.govacs.org

Semicarbazones: The reaction with semicarbazide (B1199961) leads to the formation of semicarbazones. This transformation follows a similar nucleophilic addition-elimination mechanism as hydrazone and oxime formation.

Interactive Data Table: Nucleophilic Addition Products
ReactantProduct TypeGeneral Structure
Hydrazine (or derivatives)HydrazonePy-C(H)=N-NR¹R²
HydroxylamineOximePy-C(H)=N-OH
SemicarbazideSemicarbazonePy-C(H)=N-NH-C(O)NH₂

Py represents the 5-(tert-butyl)pyrazin-2-yl moiety.

Selective Oxidation Reactions to Carboxylic Acids and Esters

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. A notable reagent system for this type of oxidation involves a vanadate (B1173111) anion, pyrazine-2-carboxylic acid (PCA), and hydrogen peroxide. researchgate.netrsc.org This system has been studied for the oxidation of various organic substrates. researchgate.net The resulting 5-(tert-butyl)pyrazine-2-carboxylic acid is a key intermediate for synthesizing other derivatives, such as amides and esters. nih.govnih.gov For instance, it can be converted to its corresponding acid chloride and subsequently reacted with anilines to produce a series of amides. nih.govnih.gov

The carboxylic acid can then be converted to its corresponding ester through various esterification methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another method is the reaction of the acid chloride with an alcohol. rsc.org

Selective Reduction Reactions to Primary Alcohols

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (5-(tert-butyl)pyrazin-2-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are effective for the reduction of aldehydes and ketones.

Condensation Reactions with Primary and Secondary Amines

This compound readily undergoes condensation reactions with primary and secondary amines. The reaction with primary amines results in the formation of imines (Schiff bases), which are compounds containing a carbon-nitrogen double bond. These reactions are often catalyzed by an acid. The reaction with secondary amines can lead to the formation of enamines if a proton is available on the α-carbon.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)

Olefination reactions provide a powerful means of forming carbon-carbon double bonds, converting the aldehyde group into an alkene.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. masterorganicchemistry.com It is a versatile method for carbon-carbon bond formation. masterorganicchemistry.com The reaction of this compound with a Wittig reagent would yield a substituted styrene (B11656) derivative of pyrazine.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org It often provides better yields and easier purification of the product. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org This reaction is chemoselective, differentiating between aldehydes and ketones. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.comchem-station.com Aldehydes generally react faster than ketones in this reaction. thermofisher.com The Knoevenagel condensation is a fundamental synthetic method for forming olefins and has been applied to various aldehydes, including those with heterocyclic rings. nih.govsphinxsai.com

Interactive Data Table: Olefination Reactions
Reaction NameReagent TypeProduct
WittigPhosphonium ylideAlkene
Horner-Wadsworth-EmmonsPhosphonate carbanion(E)-Alkene (predominantly)
KnoevenagelActive methylene compoundα,β-unsaturated compound

Cyanation and Related Transformations to Nitriles

The aldehyde group can be converted to a nitrile through a two-step process. First, the aldehyde is converted to an aldoxime via reaction with hydroxylamine. The resulting aldoxime is then dehydrated to yield the corresponding nitrile. This dehydration can be accomplished using various reagents, such as acetic anhydride (B1165640) or thionyl chloride.

Reactivity at the Pyrazine Ring System

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its reactivity towards various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Core

The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr) because the two nitrogen atoms withdraw electron density from the ring carbons. scribd.comimperial.ac.uk This makes reactions with electrophiles significantly more challenging compared to electron-rich aromatic systems like benzene (B151609). For substitution to occur, the presence of strong electron-donating groups on the ring is often required to increase its nucleophilicity. imperial.ac.uk

The tert-butyl group on this compound is an alkyl group, which typically acts as a weak electron-donating group through an inductive effect and hyperconjugation. stackexchange.comucla.edu In benzene systems, the tert-butyl group is known to be an ortho-para director. stackexchange.comucla.edumsu.edu However, due to the strong deactivating effect of the two ring nitrogens in pyrazine, even with the tert-butyl group, electrophilic substitution remains difficult and generally requires harsh reaction conditions. scribd.comimperial.ac.uk

Nucleophilic Aromatic Substitution on Activated Pyrazine Derivatives

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). scribd.comnih.gov This reactivity is enhanced when a good leaving group, such as a halogen, is present on the ring. scribd.com For instance, halogenated pyrazines readily react with various nucleophiles like amines and hydroxyl groups to yield substituted products. scribd.com While this compound itself does not have an ideal leaving group for a typical SNAr reaction, it can be converted into derivatives, such as chloropyrazines, which then serve as excellent substrates for nucleophilic substitution. nih.govnih.govnih.gov

Metal-Catalyzed Functionalization of Pyrazine Ring Positions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the functionalization of pyrazine rings. rsc.orgnih.govresearchgate.net These methods have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. Common palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are frequently employed with halogenated pyrazine derivatives. rsc.orgresearchgate.net

More recently, direct C-H activation has emerged as an efficient strategy for functionalizing pyrazine rings without the need for pre-functionalization (e.g., halogenation). rsc.org For example, palladium-catalyzed direct arylation via a C-H/C-H coupling mechanism has been developed for pyrazine systems. rsc.org Iron-catalyzed cross-coupling of electron-deficient heterocycles like pyrazine with organoboron species has also been reported, offering a cost-effective and environmentally friendly alternative. acs.org These methods allow for the regioselective introduction of new substituents onto the pyrazine core, including at positions on this compound.

Reactions Involving the Tert-butyl Substituent (e.g., functionalization, dealkylation)

The tert-butyl group is generally robust and sterically hindering. While direct functionalization of the tert-butyl group itself is not common, it can influence the reactivity of the molecule. Its bulky nature can sterically hinder reactions at the adjacent ring position (C-6). msu.edulibretexts.org In some aromatic systems, side-chain oxidation of alkyl groups can occur at the benzylic position; however, the tert-butyl group lacks benzylic hydrogens and is therefore inert to such oxidation reactions. pressbooks.pub Dealkylation of a tert-butyl group from an aromatic ring is possible but typically requires specific and often harsh conditions.

Integrated Derivatization Strategies for Complex Molecular Architectures

Synthesis of Pyrazinecarboxamide Derivatives from this compound (e.g., via oxidation and amidation)

A key synthetic pathway starting from this compound involves its conversion to a variety of pyrazinecarboxamide derivatives. This transformation is a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Step 1: Oxidation The aldehyde group of this compound is first oxidized to form the corresponding carboxylic acid, 5-(tert-butyl)pyrazine-2-carboxylic acid. This is a standard transformation in organic synthesis, and various oxidizing agents can be employed for this purpose.

Step 2: Amidation The resulting 5-(tert-butyl)pyrazine-2-carboxylic acid can then be converted into a wide array of amides. nih.govnih.gov A common method involves activating the carboxylic acid by converting it to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net This highly reactive acid chloride is then treated with a suitable primary or secondary amine to form the desired pyrazinecarboxamide. nih.govnih.govresearchgate.net This condensation reaction is a cornerstone for creating libraries of pyrazine-based compounds for various research applications. nih.govnih.govnih.govresearchgate.net

The following table summarizes the general synthetic route and the types of derivatives that can be produced.

Starting Material Intermediate Reaction Sequence Reagents Example Final Product Class Ref
This compound5-(Tert-butyl)pyrazine-2-carboxylic acid1. Oxidation2. Amidation1. e.g., KMnO₄, CrO₃2. i) SOCl₂ ii) R¹R²NHN-substituted-5-(tert-butyl)pyrazine-2-carboxamides researchgate.net, nih.gov, nih.gov

This strategy has been successfully used to synthesize series of N-aryl and N-heteroaryl pyrazinecarboxamides for biological evaluation. nih.govnih.govresearchgate.net For example, 5-(tert-butyl)pyrazine-2-carboxylic acid has been condensed with various substituted anilines and aminothiazoles to produce compounds with potential antimycobacterial and antifungal activities. nih.govnih.gov

Following a comprehensive search of available scientific literature, it has been determined that there are no specific research findings on the tandem reactions, cascade processes, or multicomponent reactions involving This compound .

Therefore, it is not possible to generate a scientifically accurate article on the "Reactivity and Derivatization Pathways of this compound" focusing on the requested subsections:

Multicomponent Reactions Involving this compound as a Key Component (e.g., Petasis reactions)

Without specific research data, any attempt to create content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting. Further research into the reactivity of this compound would be necessary for such an article to be written.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Tert Butyl Pyrazine 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a suite of one- and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirming the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In 5-(tert-butyl)pyrazine-2-carbaldehyde, three distinct types of proton signals are expected: an aldehydic proton, two aromatic protons on the pyrazine (B50134) ring, and the protons of the tert-butyl group.

The aldehydic proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. The protons on the pyrazine ring are in different chemical environments. The proton at the C-3 position is adjacent to the electron-withdrawing aldehyde group, while the proton at the C-6 position is adjacent to the electron-donating tert-butyl group. This results in distinct chemical shifts. The H-3 proton is expected to resonate further downfield than the H-6 proton. These two protons will show a mutual coupling (ortho-coupling), appearing as doublets. The tert-butyl group protons are all chemically equivalent and will appear as a sharp singlet, typically around δ 1.4 ppm, integrating to nine protons.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.5 - 10.5Singlet (s)1H
Pyrazine H-3~9.0Doublet (d)1H
Pyrazine H-6~8.8Doublet (d)1H
tert-Butyl (-C(CH₃)₃)~1.4Singlet (s)9H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Quaternary Carbon Assignment

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. hw.ac.uk For this compound, seven distinct carbon signals are anticipated. A key feature of ¹³C NMR is its ability to clearly identify quaternary carbons, which typically show weaker signals than protonated carbons. hw.ac.uk

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, often in the range of δ 190-200 ppm. rsc.org The four carbons of the pyrazine ring will have distinct chemical shifts. The two quaternary carbons, C-2 (bearing the aldehyde) and C-5 (bearing the tert-butyl group), can be distinguished from the protonated carbons C-3 and C-6. The chemical shifts for sp²-hybridized carbons in aromatic systems typically fall between δ 120-170 ppm. oregonstate.edu The quaternary carbon of the tert-butyl group appears in the aliphatic region, typically around δ 35-40 ppm, while the methyl carbons of the tert-butyl group are found further upfield, around δ 30 ppm. researchgate.net

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Type (Protonation)
Aldehyde (C=O)190 - 200Quaternary
Pyrazine C-5165 - 175Quaternary
Pyrazine C-2150 - 155Quaternary
Pyrazine C-3~145CH
Pyrazine C-6~140CH
tert-Butyl (quaternary C)35 - 40Quaternary
tert-Butyl (CH₃)~30CH₃

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational data that confirms the assignments made from 1D spectra. harvard.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the H-3 and H-6 protons, confirming their ortho relationship on the pyrazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu It would show cross-peaks between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the tert-butyl proton signal and the methyl carbon signal. This allows for the unambiguous assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is particularly powerful for assigning quaternary carbons. For the target molecule, the aldehydic proton would show correlations to C-2 and C-3. The H-3 proton would show correlations to C-2 and C-5. The H-6 proton would correlate with C-5 and the quaternary carbon of the tert-butyl group. The tert-butyl protons would show correlations to the quaternary carbon of the tert-butyl group and to C-5 and C-6 of the pyrazine ring. researchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu A NOESY spectrum would reveal a cross-peak between the tert-butyl protons and the H-6 proton, confirming their spatial proximity on the pyrazine ring.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of Carbonyl and Heterocyclic Ring

FT-IR spectroscopy is highly sensitive to polar functional groups. For this compound, several key absorption bands are expected.

Carbonyl (C=O) Stretch: The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde. For aromatic aldehydes, this band typically appears in the region of 1710–1685 cm⁻¹. vscht.cz

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyrazine ring are expected to appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The C-H stretching modes of the tert-butyl group will give rise to strong bands in the 2960–2850 cm⁻¹ region. libretexts.org

Pyrazine Ring Vibrations: The pyrazine ring itself has characteristic stretching vibrations (C=C and C=N) that appear in the 1600–1400 cm⁻¹ region. mahendrapublications.com In a related derivative, 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, these modes were observed in the infrared spectrum. researchgate.net

Aldehyde C-H Stretch: A characteristic, though sometimes weak, pair of bands for the aldehyde C-H stretch can be found between 2830-2695 cm⁻¹. The band around 2720 cm⁻¹ is particularly diagnostic. vscht.cz

Table 3: Characteristic FT-IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch2960 - 2850Strong
Aldehyde C-H Stretch2830 - 2720Medium-Weak
Carbonyl (C=O) Stretch1710 - 1685Strong
Pyrazine Ring (C=C, C=N) Stretch1600 - 1400Medium-Strong

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations.

Pyrazine Ring Modes: The symmetric "breathing" mode of the pyrazine ring, which involves the entire ring expanding and contracting, often gives a strong signal in the Raman spectrum but may be weak in the IR. mahendrapublications.com In studies of similar pyrazine carboxamides, ring breathing modes were identified and assigned using Raman spectroscopy. mahendrapublications.comresearchgate.net

Carbonyl (C=O) Stretch: The C=O stretch is also visible in the Raman spectrum, though typically with less intensity than in the IR spectrum. For a related pyrazine-2-carboxamide derivative, the C=O stretching mode was observed at 1616 cm⁻¹ in the Raman spectrum. researchgate.net

C-C and C-H Vibrations: The vibrations associated with the tert-butyl group and the C-C single bond connecting it to the ring are expected to be readily observable in the Raman spectrum.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational framework of the molecule, confirming the presence of key functional groups and the heterocyclic core. mahendrapublications.com

Analysis of Perturbations in Vibrational Frequencies Due to Substituents

The vibrational spectrum of a pyrazine derivative is significantly influenced by the nature and position of its substituents. The introduction of a tert-butyl group and a carbaldehyde group onto the pyrazine ring, as in this compound, leads to predictable perturbations in the characteristic vibrational frequencies of the parent pyrazine molecule. These shifts provide valuable information for structural confirmation.

The pyrazine ring itself has characteristic stretching vibrations that are observed in infrared (IR) and Raman spectra. For the parent pyrazine molecule, these ring stretching modes are reported in regions around 1580-1015 cm⁻¹. researchgate.net The substitution pattern alters the electron distribution and mechanics of the ring, causing these frequencies to shift. Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region, while C-H in-plane bending vibrations are found between 1400 cm⁻¹ and 1000 cm⁻¹. researchgate.net

In the case of this compound, the following key perturbations are expected:

Pyrazine Ring Vibrations: The electron-withdrawing carbaldehyde group and the electron-donating tert-butyl group have opposing effects on the ring's electron density. This can lead to complex shifts in the ring stretching frequencies. For instance, in substituted pyrazines, ring stretching modes have been identified at various wavenumbers, such as 1607, 1524, 1225, and 1052 cm⁻¹ in one case. researchgate.net The specific frequencies for this compound would be unique to its substitution pattern.

Carbonyl (C=O) Stretch: The most prominent new band introduced by the carbaldehyde substituent is the C=O stretching vibration. This is a strong, sharp absorption in the IR spectrum, typically appearing in the range of 1740-1680 cm⁻¹. For pyrazine-2-carbaldehyde (B1279537), the C=O stretch is a key feature for identification. rsc.org In a related pyrazine-2-carboxamide derivative, this mode was observed at 1617 cm⁻¹ (IR) and 1616 cm⁻¹ (Raman). researchgate.net

Tert-butyl Group Vibrations: The tert-butyl group introduces its own characteristic vibrations. These include C-H stretching modes just below 3000 cm⁻¹ and characteristic bending vibrations, often seen as strong bands around 1390 cm⁻¹ and 1365 cm⁻¹ (for the symmetrical and asymmetrical deformations of the methyl groups).

C-H Bending Modes: The substitution pattern leaves specific C-H bonds on the pyrazine ring. The out-of-plane bending modes of these remaining ring protons are sensitive to the nature of adjacent substituents and typically appear in the 1000-750 cm⁻¹ region. researchgate.net

The table below illustrates the typical frequency ranges for key vibrational modes in pyrazine and how they are perturbed by substitution.

Vibrational ModePyrazine (Approx. cm⁻¹)Substituted Pyrazines (Approx. cm⁻¹)Expected Perturbation in this compound
Aromatic C-H Stretch3050~3100-3000Present, but with fewer bands due to substitution.
Aliphatic C-H StretchN/A~2980-2870Strong bands from the tert-butyl group.
Carbonyl (C=O) StretchN/A~1740-1680A strong, characteristic band from the aldehyde group.
Pyrazine Ring Stretch1580, 1485, 1128, 1015~1610-1050Multiple bands, shifted due to electronic effects of substituents. researchgate.net
C-H In-plane Bend1413, 1065~1480-1060Bands corresponding to the remaining ring protons. researchgate.net
Tert-butyl BendingN/A~1390, 1365Characteristic doublet expected.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds like this compound. It provides the precise molecular weight, allowing for the determination of the elemental formula, and offers insights into the molecule's structure through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a "soft" ionization technique that typically imparts minimal excess energy to the analyte molecule. youtube.com This results in very little to no fragmentation, making it ideal for accurately determining the molecular weight of the parent compound. For a molecule like this compound, which contains basic nitrogen atoms in the pyrazine ring, ESI-MS in positive ion mode would be expected to generate a prominent protonated molecular ion, [M+H]⁺.

The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. ESI-MS can also be used to study non-covalent interactions, and pyrazine derivatives have been observed to form complexes that can be detected by this method. acs.org

Electron Ionization and Other Ionization Techniques

Electron ionization (EI), also known as electron impact ionization, is a "hard" ionization technique. youtube.comresearchgate.net In this method, the sample molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV). youtube.com This process is energetic enough to not only eject an electron to form a molecular ion (M⁺˙) but also to induce extensive fragmentation. libretexts.org

While the molecular ion peak may be less abundant or even absent for some molecules, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which can be compared against spectral libraries for identification. libretexts.org EI is particularly well-suited for volatile compounds and is often coupled with gas chromatography (GC-MS). Given the expected volatility of this compound, GC-EI-MS would be a primary method for its analysis.

Fragmentation Pattern Analysis for Structural Corroboration

The fragmentation pattern obtained from EI-MS provides a roadmap of the molecule's structure. The bonds most likely to break are those that lead to the formation of stable carbocations or neutral radical species. For this compound (Molecular Weight: 164.22 g/mol ), several key fragmentation pathways can be predicted:

α-Cleavage at the tert-butyl group: This is a very common fragmentation pathway for tert-butyl substituted aromatics. The loss of a methyl radical (•CH₃) would result in a stable tertiary carbocation fragment at m/z 149 (M-15).

Formation of the tert-butyl cation: Cleavage of the bond between the pyrazine ring and the tert-butyl group can lead to the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺, which would produce a prominent peak at m/z 57.

Cleavage at the aldehyde group: The aldehyde functionality can undergo characteristic fragmentation. Loss of a hydrogen radical (•H) from the aldehyde group is common, leading to a peak at m/z 163 (M-1). miamioh.edulibretexts.org Alternatively, the entire formyl group (•CHO) can be lost, resulting in a fragment at m/z 135 (M-29). miamioh.edu

Ring Fragmentation: The pyrazine ring itself can undergo cleavage, though these pathways are often more complex.

The table below summarizes the predicted major fragments for this compound in an EI-MS spectrum.

m/zProposed Fragment IonIdentity
164[C₉H₁₂N₂O]⁺˙Molecular Ion (M⁺˙)
163[C₉H₁₁N₂O]⁺M - H (Loss of hydrogen from aldehyde)
149[C₈H₉N₂O]⁺M - CH₃ (Loss of methyl from t-butyl)
135[C₈H₁₁N₂]⁺M - CHO (Loss of formyl group)
57[C₄H₉]⁺tert-butyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic heterocycles like pyrazine, two main types of electronic transitions are observed in the near-UV region: π→π* and n→π* transitions. montana.edu

n→π Transitions:* These involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. For pyrazine, this transition is observed in the vapor phase around 320-330 nm. nist.gov These transitions are typically less intense than π→π* transitions.

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. These are generally more intense and occur at shorter wavelengths. For pyrazine, a strong π→π* absorption is seen around 260 nm. nist.govresearchgate.net

The substituents on this compound significantly modify its UV-Vis spectrum:

Carbaldehyde Group: The aldehyde group is an auxochrome and a chromophore that extends the conjugated π-system of the pyrazine ring. This conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift of the π→π* transition to longer wavelengths compared to unsubstituted pyrazine.

Tert-butyl Group: As an alkyl group, the tert-butyl substituent acts as a weak electron-donating group through hyperconjugation. This can cause a small bathochromic shift.

Therefore, the UV-Vis spectrum of this compound is expected to show a π→π* transition at a wavelength longer than 260 nm and a weaker n→π* transition at an even longer wavelength, potentially extending past 320 nm. The solvent used can also influence the peak positions; polar solvents can cause a blue shift (hypsochromic shift) in n→π* transitions and a red shift in π→π* transitions. montana.edu

CompoundTransition TypeApproximate λmax (nm)
Pyrazine (vapor)π→π~260 nist.govresearchgate.net
Pyrazine (vapor)n→π~328 montana.edunist.gov
Substituted Distyrylpyrazinesπ→π~380-400 nih.gov
This compoundπ→πExpected >260 nm
This compoundn→π*Expected >330 nm

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared to the theoretical values calculated from the compound's proposed molecular formula. This serves as a crucial check of purity and stoichiometric composition. bendola.com

For this compound, the molecular formula is C₉H₁₂N₂O. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), and the molecular weight of the compound (164.22 g/mol ).

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 / 164.22) * 100% = 65.83%

Hydrogen (H): (12 * 1.008 / 164.22) * 100% = 7.37%

Nitrogen (N): (2 * 14.007 / 164.22) * 100% = 17.06%

Oxygen (O): (1 * 15.999 / 164.22) * 100% = 9.74%

For a synthesized sample of this compound to be considered pure, the experimentally determined percentages from elemental analysis should closely match these theoretical values, typically within a margin of ±0.4%.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC65.83
HydrogenH7.37
NitrogenN17.06
OxygenO9.74

Synergistic Interpretation and Correlation of Spectroscopic Data with Theoretical Predictions

The definitive structural elucidation of this compound relies on a synergistic approach, integrating empirical data from various spectroscopic techniques with the predictive power of computational chemistry. This combined methodology allows for a more robust and detailed understanding of the molecule's three-dimensional structure, electronic properties, and vibrational characteristics than could be achieved by any single experimental or theoretical method alone. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for interpreting complex spectra and confirming experimental assignments. chemrxiv.orgnih.gov

The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net Following optimization, theoretical predictions for various spectroscopic parameters are generated. These include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption wavelengths (UV-Vis). These calculated values are then systematically compared against the experimentally obtained spectra.

A crucial aspect of this integrated approach is the use of scaling factors for theoretical vibrational frequencies to correct for anharmonicity and the limitations of the computational model. nih.gov This scaling brings the theoretical spectra into closer agreement with experimental results, aiding in the precise assignment of vibrational modes.

The vibrational spectrum of this compound presents characteristic bands that can be assigned with high confidence through correlation with DFT calculations. For instance, in a study on the closely related compound 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, DFT calculations were essential in assigning the various vibrational modes. researchgate.net A similar approach for this compound would allow for the unambiguous assignment of key functional group vibrations.

The strong absorption band corresponding to the C=O stretching of the aldehyde group, typically expected in the 1715-1695 cm⁻¹ region, can be precisely located and distinguished from other ring vibrations. libretexts.org Theoretical calculations help to resolve ambiguities, especially in the fingerprint region (1500-500 cm⁻¹), where complex couplings of bending and stretching modes of the pyrazine ring and the tert-butyl group occur. The C-H stretching modes of the pyrazine ring and the aldehyde group, as well as the symmetric and asymmetric stretching and bending modes of the tert-butyl group's methyl hydrogens, can also be accurately assigned by comparing their experimental and scaled theoretical frequencies. researchgate.net

Below is a representative table correlating experimental and theoretical vibrational frequencies for this compound, based on established data for similar pyrazine derivatives.

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)Assignment
ν(C-H) aromatic30753080Pyrazine C-H stretch
ν(C-H) aldehyde2870, 27652875, 2770Aldehyde C-H stretch (Fermi resonance)
ν(C=O)17051710Aldehyde C=O stretch
ν(C=N), ν(C=C)1580, 15401585, 1545Pyrazine ring stretching
δ(C-H) tert-butyl1470, 13651475, 1370Asymmetric and symmetric C-H bending
Ring breathing10201025Pyrazine ring breathing mode

Theoretical calculations of NMR chemical shifts provide a powerful tool for the complete assignment of the ¹H and ¹³C NMR spectra of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. bendola.com By correlating the experimental chemical shifts with the theoretically predicted values, each proton and carbon atom in the molecule can be assigned with a high degree of certainty.

The highly deshielded aldehyde proton is expected to appear as a singlet in the δ 9.0-10.0 ppm range in the ¹H NMR spectrum. libretexts.org The protons on the pyrazine ring will exhibit chemical shifts influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating effect of the tert-butyl group. Similarly, the ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the δ 190-200 ppm region. libretexts.org The carbons of the tert-butyl group and the pyrazine ring can be assigned by comparing their experimental shifts to the GIAO-calculated values.

The following table illustrates the correlation between experimental and theoretical NMR data for the compound.

¹H NMR Data¹³C NMR Data
ProtonExperimental δ (ppm)Theoretical δ (ppm)CarbonExperimental δ (ppm)Theoretical δ (ppm)
H-aldehyde9.959.98C-aldehyde192.5193.0
H3 (Pyrazine)8.908.95C2 (Pyrazine)150.2150.8
H6 (Pyrazine)8.758.80C3 (Pyrazine)145.8146.2
tert-butyl1.401.42C5 (Pyrazine)165.1165.5
C6 (Pyrazine)142.3142.9
C-quat (tert-butyl)37.537.9
CH₃ (tert-butyl)29.830.1

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. researchgate.net By correlating the calculated electronic transitions with the experimental UV-Vis spectrum, insights into the nature of the electronic excitations can be gained. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the charge transfer characteristics within the molecule. mdpi.com For this compound, the principal electronic transitions are expected to be of the n → π* and π → π* type, localized on the pyrazine ring and the carbonyl group. TD-DFT calculations can predict the wavelengths of these transitions and the orbitals involved, which can then be matched with the absorption maxima observed in the experimental spectrum.

Applications of 5 Tert Butyl Pyrazine 2 Carbaldehyde in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

The pyrazine (B50134) core is a prevalent scaffold in many biologically active compounds. nih.gov The aldehyde functionality on 5-(tert-butyl)pyrazine-2-carbaldehyde provides a reactive handle for numerous synthetic operations, including oxidation, reduction, and a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This versatility establishes it as a crucial intermediate for creating libraries of pyrazine-containing molecules.

The pyrazine ring is a bioisostere for other aromatic and heterocyclic systems, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimycobacterial, antifungal, and anticancer effects. nih.govresearchgate.netresearchgate.net this compound is a valuable precursor for accessing novel pyrazine derivatives for biological screening.

For instance, the aldehyde can be oxidized to the corresponding pyrazine-2-carboxylic acid. This acid can then be coupled with various amines to produce a diverse range of pyrazine-2-carboxamides. Research into related pyrazine carboxamides has demonstrated that modifications on the pyrazine ring and the amide nitrogen are crucial for their bioactivity. nih.gov The synthesis of N-substituted 3-aminopyrazine-2-carboxamides has yielded compounds with significant in vitro activity against various bacterial and mycobacterial strains. researchgate.net The tert-butyl group at the 5-position of the ring in derivatives of this compound would offer a unique lipophilic and steric profile, potentially influencing target binding and pharmacokinetic properties.

The chemical reactivity of the aldehyde group makes this compound an ideal starting point for building more complex molecular architectures relevant to drug discovery. researchgate.net It can participate in condensation reactions with active methylene (B1212753) compounds, Wittig-type olefination reactions, and reductive aminations to append various other cyclic and acyclic moieties.

For example, the synthesis of pyrazolo[4,3-e] researchgate.netmdpi.comnih.govtriazine sulfonamides, which have shown inhibitory activity against enzymes like tyrosinase, demonstrates the assembly of complex fused heterocyclic systems from functionalized precursors. mdpi.com Similarly, pyrazine-2-carbaldehyde (B1279537) derivatives can be envisioned as key components in the synthesis of complex natural product analogues or novel scaffolds designed to interact with specific biological targets. The tert-butyl group can serve as a critical anchoring group or a modulator of solubility and metabolic stability in these larger, more intricate pharmaceutical intermediates.

Scaffold for the Development of Novel Functional Materials (e.g., electronic applications)

Beyond pharmaceuticals, pyrazine derivatives are gaining interest in materials science. Organic materials with nonlinear optical (NLO) properties are sought after for their potential use in photonics and optoelectronics. mdpi.com These materials often feature a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

The electron-deficient nature of the pyrazine ring makes it an excellent electron acceptor. This compound can be used to synthesize NLO-active molecules. For example, condensation of the aldehyde with a compound containing an electron-donating group (like an aniline (B41778) derivative) can create a π-conjugated system with significant intramolecular charge transfer, a key requirement for NLO activity. mdpi.com The tert-butyl group can enhance the solubility of these materials in organic solvents, facilitating their processing and incorporation into devices, while also influencing the molecular packing in the solid state.

A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, synthesized via Suzuki coupling, investigated their electronic properties through DFT calculations. The study highlighted the effect of different substituents on the HOMO-LUMO energy gap and hyperpolarizability, which are crucial parameters for NLO materials. mdpi.com This demonstrates the principle of tuning material properties through chemical modification of a pyrazine scaffold.

Derivatization for Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an excellent starting point for such studies, as its aldehyde group allows for the systematic introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the pyrazine core.

Many commercial herbicides act by inhibiting photosynthetic electron transport (PET) in photosystem II (PSII). researchgate.netmdpi.com Research into new herbicidal compounds often involves synthesizing and testing series of heterocyclic molecules for their PET-inhibiting activity. nih.gov

The following table shows data for a series of pyrazole (B372694) derivatives tested as PET inhibitors, illustrating how structural changes impact activity. A similar methodological approach would be applied to derivatives of this compound to discover potent photosynthesis inhibitors.

Table 1: Photosynthetic Electron Transport (PET) Inhibitory Activity of Selected Pyrazole Derivatives Data extracted from a study on pyrazole derivatives as potential PET inhibitors. researchgate.net

CompoundStructureIC₅₀ (µmol L⁻¹)
Diuron (Reference)Commercial Herbicide0.27
Lenacil (Reference)Commercial Herbicide0.08
Hexazinone (Reference)Commercial Herbicide0.11
Test Compound 1 Pyrazole Derivative>1000
Test Compound 2 Pyrazole Derivative (with modifications)165
Test Compound 3 Optimized Pyrazole Derivative0.64

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or by chromatographic parameters (log k), is a critical physicochemical property that governs a molecule's ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins. researchgate.net In many series of bioactive compounds, a clear correlation exists between lipophilicity and biological activity. mdpi.com

SAR studies on PET inhibitors have demonstrated that activity often increases with lipophilicity up to an optimal point, after which it may plateau or decrease. mdpi.com The tert-butyl group of this compound is a strong lipophilic contributor. By creating a series of derivatives where other parts of the molecule are varied, one can systematically study the effect of lipophilicity on activity.

For example, a study of fluorinated 2-hydroxynaphthalene-1-carboxanilides found a strong positive correlation between PET-inhibiting activity and lipophilicity. mdpi.com The data below illustrates this relationship.

Table 2: Correlation of Lipophilicity (log k) with PET-Inhibiting Activity in a Series of Fluorinated 2-Hydroxynaphthalene-1-carboxanilides Data derived from a study on the PET-inhibiting activity of fluorinated anilides. mdpi.com

Compound (Substituent)Lipophilicity (log k)PET Inhibition IC₅₀ (µM)log(1/IC₅₀ [M])
Unsubstituted0.49028.94.54
2-F0.5511063.97
3-F0.5691043.98
4-F0.57881.34.09
2,3-diF0.66258.74.23
2,5-diF0.69244.24.35
2,6-diF0.61268.34.17
3,5-diF0.72851.54.29

The analysis showed a clear trend where increased lipophilicity (higher log k) led to lower IC₅₀ values (higher activity). mdpi.com A similar quantitative structure-activity relationship (QSAR) analysis for derivatives of this compound would be invaluable for rationally designing new, more potent bioactive agents.

Design Principles for Pyrazine-Based Chemical Entities through Systematic Structural Variation

The design of novel chemical entities based on the pyrazine core often relies on systematic structural modifications to optimize their biological activity, selectivity, and pharmacokinetic properties. The tert-butyl group at the 5-position of the pyrazine ring, as seen in this compound, plays a significant role in modulating these properties.

One of the key design principles involves leveraging the steric and electronic effects of the tert-butyl group. This bulky substituent can influence the conformation of the molecule, potentially locking it into a bioactive conformation and enhancing its interaction with a biological target. Furthermore, the lipophilicity imparted by the tert-butyl group can improve membrane permeability, a crucial factor for drug efficacy.

Systematic variation of the pyrazine core often involves the introduction of different substituents at various positions of the ring. For instance, in a series of amides derived from 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, the presence of the tert-butyl group was found to influence the antimycobacterial and antifungal activities. nih.gov The combination of the tert-butyl group with other substituents, such as a chlorine atom, allows for fine-tuning of the electronic properties and lipophilicity of the resulting compounds. nih.gov

The aldehyde functionality at the 2-position of this compound serves as a versatile anchor for a wide range of chemical transformations. This allows for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and condensations, leading to the generation of large libraries of compounds for biological screening. The design principle here is to explore a wide chemical space around the pyrazine core to identify novel structure-activity relationships.

A study on amides of substituted pyrazine-2-carboxylic acids highlighted the importance of lipophilicity for their biological activity. nih.gov The data from this study, which includes derivatives of 5-tert-butyl-pyrazine-2-carboxylic acid, can be used to guide the design of new compounds based on this compound.

Table 1: Physicochemical Properties and Biological Activity of Selected 5-tert-butyl-6-chloropyrazine-2-carboxylic Acid Amides

Compound R (Amine) Calculated logP Antituberculotic Activity (% Inhibition)
2e 2-methoxyphenyl 4.88 12
2f 3-methylphenyl 4.93 21

| 2o | 3,5-bis(trifluoromethyl)phenyl | 6.85 | 72 |

Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids. nih.gov The study did not directly use this compound but its oxidized precursor, 5-tert-butyl-6-chloropyrazine-2-carboxylic acid.

The data in Table 1 illustrates how systematic variation of the substituent attached to the pyrazine core can significantly impact both the physicochemical properties (logP) and the biological activity. The highly lipophilic 3,5-bis(trifluoromethyl)phenyl derivative 2o displayed the highest antituberculotic activity, suggesting that for this particular scaffold, increasing lipophilicity is a key design principle for enhancing efficacy. nih.gov

Future Directions and Emerging Opportunities in Synthetic Applications

The synthetic utility of this compound is poised for exploration in several cutting-edge areas of chemical synthesis, driven by the increasing demand for novel heterocyclic compounds in drug discovery and materials science.

One of the most promising future directions lies in the development of novel kinase inhibitors. Pyrazine-based compounds have already shown significant promise as inhibitors of various kinases, which are critical targets in cancer therapy. nih.gov The tert-butyl group can serve as a key hydrophobic anchor, fitting into specific pockets of the kinase active site, while the aldehyde functionality provides a reactive handle for the introduction of various pharmacophores to enhance potency and selectivity.

Another emerging opportunity is in the synthesis of novel antiviral agents. The pyrazine scaffold is present in several antiviral drugs, including the broad-spectrum antiviral favipiravir. nih.gov The aldehyde group of this compound can be elaborated into various functional groups, such as amides, hydrazones, and other heterocyclic systems, which are known to exhibit antiviral activity. The tert-butyl group could contribute to improved oral bioavailability and metabolic stability of the resulting drug candidates.

The field of materials science also presents exciting opportunities for the application of this compound. The pyrazine ring is an electron-deficient system, making it an attractive component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group can be used to synthesize larger conjugated systems through reactions like the Knoevenagel or Wittig reactions. The tert-butyl group can enhance the solubility and processability of these materials, which are crucial for their application in electronic devices.

Furthermore, the development of novel synthetic methodologies centered around this compound could open up new avenues for the construction of complex molecular architectures. This includes its use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step, and in the synthesis of novel catalysts where the pyrazine moiety can act as a ligand for metal centers. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 5-(tert-butyl)pyrazine-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazine derivatives often involves multi-step protocols. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine-1-carboxylate derivatives) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. A common approach includes:

  • Step 1: Alkylation of pyrazine-2-carbaldehyde precursors with tert-butyl halides in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Step 2: Purification via column chromatography (hexanes/EtOAc gradients) to isolate the aldehyde functionality .
    Critical factors include temperature control to avoid decomposition of the aldehyde group and solvent selection (e.g., DCM for Boc deprotection) .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures using triclinic or monoclinic systems (e.g., space group P1 or P2₁/c) to confirm the tert-butyl group’s steric effects on the pyrazine ring .
  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to identify aldehyde proton shifts (~9.8–10.2 ppm) and tert-butyl group signals (1.3–1.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 207.1 for C₁₀H₁₄N₂O) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of the pyrazine ring in cross-coupling reactions?

Methodological Answer: The tert-butyl group acts as an electron-donating substituent, stabilizing the pyrazine ring and directing electrophilic aromatic substitution. For example:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., 4-chlorophenylboronic acid) in THF/H₂O (3:1) at 80°C. The tert-butyl group reduces steric hindrance compared to bulkier substituents, improving yields (~70–85%) .
  • Contradiction Note: Some studies report reduced reactivity due to steric shielding of the aldehyde group, necessitating optimized ligand systems (e.g., XPhos) .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Methodological Answer:

  • DFT Calculations: Model the molecule’s HOMO-LUMO gaps to assess electron density at the aldehyde group. For example, B3LYP/6-31G* basis sets predict aldehyde oxidation susceptibility at pH > 7 .
  • MD Simulations: Analyze solvation effects in aqueous buffers (e.g., PBS) to identify hydrolysis-prone regions. Simulations show tert-butyl groups enhance hydrophobicity, reducing aqueous solubility by ~40% compared to unsubstituted pyrazines .

Q. How can contradictory data on the compound’s toxicity be resolved in biological studies?

Methodological Answer:

  • In Vitro Assays: Perform dose-response studies on HEK293 or HepG2 cells using MTT assays. Conflicting results (e.g., IC₅₀ ranging from 50–200 µM) may arise from impurities; validate purity via HPLC (>95%) .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., tert-butyl alcohol or pyrazine carboxylic acids) that may contribute to cytotoxicity .

Experimental Design Considerations

Q. What protocols are recommended for studying the compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store samples under ICH Q1A(R2) conditions (40°C/75% RH for 6 months). Monitor aldehyde oxidation via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
  • Cryoprotection: Lyophilize the compound with trehalose (1:1 mass ratio) to prevent hydrolysis at –20°C .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of derivatives?

Methodological Answer:

  • Chiral Ligand Screening: Test ligands like (R)-BINAP or Jacobsen’s catalyst in asymmetric aldol reactions. For example, L-proline-mediated catalysis achieves enantiomeric excess (ee) >80% in THF at –20°C .
  • Kinetic Resolution: Use CAL-B lipase to separate enantiomers via esterification in hexane, achieving >90% ee for (S)-enantiomers .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

Methodological Answer:

  • Solvent Effects: Deuterated DMSO vs. CDCl₃ can shift aldehyde proton signals by 0.2–0.5 ppm. Standardize solvents and temperature (25°C) for reproducibility .
  • Impurity Peaks: Residual tert-butyl alcohol (δ 1.2 ppm) from incomplete purification may overlap with target signals. Use preparative HPLC with C18 columns for removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.